1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it highly reactive and useful in various chemical reactions.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. One common method includes the difluoromethylation process, which is a key step in the synthesis of many fluorinated compounds. This process can be achieved using various reagents and catalysts, such as metal-based methods that transfer CF₂H to C(sp²) sites . Industrial production methods often involve large-scale difluoromethylation reactions using reagents like chlorodifluoromethane or fluoroform .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated sites. Common reagents used in these reactions include chlorodifluoromethane, fluoroform, and various metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE has numerous applications in scientific research:
Chemistry: It is used in the synthesis of other complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For instance, difluoromethyl compounds are known to act as enzyme inhibitors by binding to active sites and altering enzyme activity . The molecular pathways involved often include inhibition of key enzymes in biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its high fluorine content and unique structure. Similar compounds include:
Difluoromethylated azoles: These compounds share the difluoromethyl group and are used in similar applications.
Trifluoromethyl ethers: These compounds have similar stability and lipophilicity but differ in their specific chemical properties
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N5O2S/c1-7-15(8(2)27(24-7)16(21)22)30(28,29)25-9-4-23-26(5-9)6-10-11(17)3-12(18)14(20)13(10)19/h3-5,16,25H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGKBRJXVUWMDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=CN(N=C2)CC3=C(C(=C(C=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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